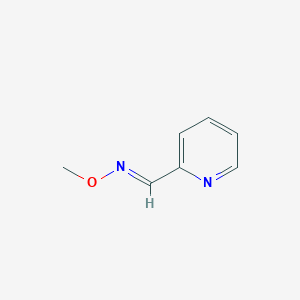

(E)-N-methoxy-1-pyridin-2-ylmethanimine

Descripción

(E)-N-Methoxy-1-pyridin-2-ylmethanimine is an imine derivative characterized by a pyridin-2-yl group attached to a methoxy-substituted imine nitrogen (CH=N-OCH₃). This compound belongs to the Schiff base family, known for their versatility in coordination chemistry, catalysis, and medicinal applications. These analogs exhibit tunable electronic and steric properties, making them valuable ligands in transition-metal catalysis and precursors in organic synthesis .

Propiedades

Número CAS |

126527-22-8 |

|---|---|

Fórmula molecular |

C7H8N2O |

Peso molecular |

136.15 g/mol |

Nombre IUPAC |

(E)-N-methoxy-1-pyridin-2-ylmethanimine |

InChI |

InChI=1S/C7H8N2O/c1-10-9-6-7-4-2-3-5-8-7/h2-6H,1H3/b9-6+ |

Clave InChI |

RHIHUSSYCDNQGJ-RMKNXTFCSA-N |

SMILES |

CON=CC1=CC=CC=N1 |

SMILES isomérico |

CO/N=C/C1=CC=CC=N1 |

SMILES canónico |

CON=CC1=CC=CC=N1 |

Sinónimos |

2-Pyridinecarboxaldehyde,O-methyloxime,(E)-(9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-methoxy-1-pyridin-2-ylmethanimine typically involves the reaction of picolinaldehyde with methoxyamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes nucleophilic addition of the methoxyamine to form the oxime.

Industrial Production Methods: Industrial production of (E)-N-methoxy-1-pyridin-2-ylmethanimine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Common solvents used include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions: (E)-Picolinaldehyde O-methyl oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Aplicaciones Científicas De Investigación

(E)-Picolinaldehyde O-methyl oxime has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (E)-N-methoxy-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The table below compares (E)-N-methoxy-1-pyridin-2-ylmethanimine with structurally related imines, emphasizing substituent-driven differences:

Key Observations :

- Steric Effects : Bulky substituents like adamantyl reduce solubility but improve thermal stability, whereas linear alkyl chains (e.g., 2-methylbutyl ) enhance volatility, as seen in fragrance applications.

- Aryl Group Influence : Pyridin-2-yl groups (as in the target compound) facilitate metal coordination via the pyridine nitrogen, unlike benzothiazole or thiophene derivatives .

Physicochemical Properties

The following table highlights melting points, spectral data, and synthetic yields of selected analogs:

Insights :

- Melting Points : Bulky substituents (e.g., adamantyl ) correlate with higher melting points (>150°C), while flexible alkyl chains lower them.

- Spectral Signatures : The C=N stretch in IR spectra ranges from ~1604–1681 cm⁻¹, with electron-withdrawing groups (e.g., nitro ) shifting peaks to higher wavenumbers.

- Synthetic Yields : Imines with simple N-alkyl groups (e.g., 2-methylbutyl ) are synthesized in higher yields (64–90%) compared to complex aryl derivatives (32–64% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.